molecular formula C12H19NO5 B15226840 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B15226840
M. Wt: 257.28 g/mol
InChI Key: SLVMNOXQVAOPNU-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound that features a unique structural motif. This compound is of significant interest in the field of medicinal chemistry due to its potential applications as a building block for drug discovery and development. The spirocyclic structure imparts distinct physicochemical properties that can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and appropriate catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The spirocyclic structure allows for unique binding interactions, potentially leading to modulation of biological pathways. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid lies in its spirocyclic structure, which imparts distinct physicochemical properties. This structure allows for unique three-dimensional profiles and functionalization opportunities, making it a valuable building block in drug discovery and other scientific research applications .

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-12(7-13)8(9(14)15)4-5-17-12/h8H,4-7H2,1-3H3,(H,14,15)

InChI Key

SLVMNOXQVAOPNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)C(=O)O

Origin of Product

United States

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